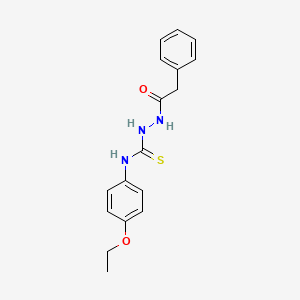

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(2-phenylacetyl)amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-22-15-10-8-14(9-11-15)18-17(23)20-19-16(21)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21)(H2,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGXOQWIFNIDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide typically involves the reaction of 4-ethoxyphenylhydrazine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-ethoxyphenylhydrazine+phenylacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where the ethoxy or phenylacetyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles; often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Organic Synthesis

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been utilized in the synthesis of novel compounds, particularly in the creation of N-(4-Ethoxyphenyl) Azetidin-2-ones. The synthesis process involves:

- Synthesis Method : The compound is synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment with ceric ammonium nitrate leads to the formation of N-dearylated 2-azetidinones.

- Optimization Studies : Research has focused on optimizing solvent conditions, molar equivalents of ceric ammonium nitrate, and temperature settings to enhance yield and selectivity.

Medicinal Chemistry Applications

The compound has garnered attention for its potential biological activities, particularly as an antimicrobial and anticancer agent:

- Antimicrobial Activity : Derivatives similar to this compound have been synthesized and evaluated for their in vitro antimicrobial properties against various bacterial and fungal strains. Results indicate promising activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Studies have also explored the efficacy of these derivatives against human breast adenocarcinoma cell lines (MCF7), with some compounds demonstrating significant cytotoxic effects. The screening results suggest that certain derivatives exhibit strong anticancer properties, warranting further investigation into their mechanisms of action.

Several studies have documented the applications and effects of this compound:

- Case Study 1 : A study focused on the synthesis and characterization of this compound highlighted its versatility in organic reactions, establishing optimal conditions for its application in drug development.

- Case Study 2 : Another research effort evaluated the compound's antimicrobial properties through various assays, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Aryl Group Modifications

N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide (3b) :

- N-(4-Ethoxyphenyl)-2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinecarbothioamide (6): Substituents: 4-ethoxyphenyl, 3-hydroxynaphthoyl. Physical Properties: Melting point (195–197°C), yield (94%). The hydroxyl group on the naphthoyl moiety may improve hydrogen-bonding capacity .

N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6) :

Acyl Group Modifications

- 2-(Adamantane-1-carbonyl)-N-(substituted phenyl)hydrazinecarbothioamides: Substituents: Adamantyl (bulky hydrocarbon). Physical Properties: High melting points (>200°C) due to rigid adamantane core.

N-(4-Chlorophenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide (3l) :

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies and sources.

Chemical Structure and Properties

This compound features a hydrazine backbone with substituents that enhance its pharmacological profile. The presence of the ethoxy and phenylacetyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted by indicated that derivatives of hydrazinecarbothioamides showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The underlying mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Study: Apoptotic Effects on MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers (Annexin V positivity), confirming the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cellular processes, such as urease and various kinases.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, preventing further proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions between substituted hydrazinecarbothioamides and ketones/aldehydes under acidic catalysis. For example, refluxing in ethanol with glacial acetic acid (3–5 drops) as a catalyst for 2–4 hours yields the product. Purification involves recrystallization from ethanol or ethanol-DMF mixtures, with yields ranging from 68% to 94% depending on substituents . Optimization focuses on solvent choice (e.g., ethanol vs. isopropanol), reaction time, and catalyst concentration to maximize purity and minimize byproducts.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic peaks are observed?

- Methodology :

- 1H/13C NMR : Key signals include the thioamide NH proton (~11.7 ppm, D2O exchangeable) and the imine (N=CH) proton (~8.1 ppm). Aromatic protons from the 4-ethoxyphenyl and phenylacetyl groups appear between 6.9–7.5 ppm .

- IR : Stretching vibrations for C=S (1115 cm⁻¹), C=N (1540 cm⁻¹), and NH (3155 cm⁻¹) confirm functional groups .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z = 329.23 [M⁺]) validate molecular weight .

Q. How is the purity of the compound assessed, and what analytical methods are recommended for quality control?

- Methodology : Purity is evaluated via HPLC or LC-MS with >95% threshold. Melting point consistency (e.g., 160–161°C for the 4-ethoxyphenyl derivative) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) are standard .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict the compound’s reactivity and interactions with biological targets?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to identify reactive sites. Molecular docking and dynamics simulations model binding to targets (e.g., HER-2 receptors or DNA). COSMO-RS predicts solubility, while RSM optimizes experimental parameters (e.g., pH, temperature) for applications like chemosensing .

Q. What experimental approaches are used to study the compound’s DNA-binding mechanism, and how do binding constants relate to biological activity?

- Methodology :

- UV-Vis and fluorescence spectroscopy : Hypochromism/hyperchromism and shifts in λmax indicate intercalation or groove binding.

- Ethidium bromide displacement assays : Measure competitive binding to calf thymus DNA (ctDNA).

- Binding constants (Kb) : Calculated using the Benesi-Hildebrand equation. For example, Kb values up to 1.0 × 10⁶ M⁻¹ suggest strong DNA interaction, though antiproliferative activity may not directly correlate due to off-target effects .

Q. How does the 4-ethoxyphenyl substituent influence the compound’s coordination chemistry and potential as a chemosensor?

- Methodology : The ethoxy group enhances electron-donating capacity, stabilizing metal complexes (e.g., Hg²⁺, Cu²⁺). Fluorescence quenching studies in aqueous media (pH 7.4) with detection limits as low as 10⁻⁸ M demonstrate selectivity for heavy metals. X-ray crystallography confirms ligand geometry and metal-binding sites .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Methodology :

- SAR studies : Systematically vary substituents (e.g., replacing 4-ethoxy with 4-methoxy) and compare bioactivity.

- Cellular uptake assays : Quantify intracellular concentrations via LC-MS to distinguish pharmacokinetic vs. mechanistic differences.

- Proteomic profiling : Identify off-target interactions using affinity chromatography and mass spectrometry .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.